5-chloro-2-methoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-26-6-5-20-16(24)8-23-17(13-9-28-10-14(13)22-23)21-18(25)12-7-11(19)3-4-15(12)27-2/h3-4,7H,5-6,8-10H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAOREVFRMXANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Chloro-2-methoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS Number: 1105204-89-4) is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activities, synthesis methods, and relevant research findings.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The presence of chlorine and methoxy groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. A study reported that thieno[3,4-c]pyrazole derivatives had IC50 values ranging from 10 to 30 μM against MDA-MB-231 cells, suggesting that modifications in the side chains can enhance activity .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thieno derivative A | MDA-MB-231 | 27.6 | |
| Thieno derivative B | Lung cancer | 15.0 |
Antimicrobial Properties
Thieno[3,4-c]pyrazole derivatives have also been evaluated for antimicrobial activity. Compounds similar to 5-chloro-2-methoxy-N-(...) have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds in this class have demonstrated anti-inflammatory properties. In vitro studies indicated that they could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
The exact mechanism of action for 5-chloro-2-methoxy-N-(...) is still under investigation; however, it is hypothesized that it may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation and inflammation. Molecular docking studies suggest that this compound can effectively bind to target proteins involved in these processes .
Case Studies
- Breast Cancer Study : A study synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The results indicated a structure-activity relationship where electron-withdrawing groups significantly enhanced activity .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of thieno derivatives against various pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Research indicates that the compound exhibits significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : In vitro assays have demonstrated that it can reduce inflammatory markers in cell cultures, indicating potential use as an anti-inflammatory agent.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting its potential as a lead for developing new antibiotics.
Therapeutic Applications
Given its biological activities, 5-chloro-2-methoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide could be explored for several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Chronic Inflammatory Diseases : The anti-inflammatory properties suggest potential use in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Infectious Diseases : Its antimicrobial activity opens avenues for research into new treatments for bacterial infections resistant to current antibiotics.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM .
- Anti-inflammatory Mechanism Investigation : Research utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound significantly reduced TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for many existing antibiotics .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Core Heterocycles: The target’s thieno-pyrazole core distinguishes it from thiazole () and oxadiazole () analogs. This core may confer unique conformational flexibility for target binding .
- Substituent Effects: Chloro and methoxy groups are common in all compounds, enhancing bioavailability.
- Molecular Weight : ’s compound (555 g/mol) exceeds typical drug-like thresholds, whereas ’s compound (298.7 g/mol) aligns better with Lipinski’s rules .
Challenges and Limitations
- Synthetic Complexity: The thieno-pyrazole core requires multi-step synthesis, contrasting with simpler thiazole or oxadiazole analogs .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what analytical techniques are critical for confirming its purity?
The synthesis typically involves multi-step protocols, including cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the thieno[3,4-c]pyrazole core . Key intermediates, such as substituted benzohydrazides, are cyclized under controlled conditions. Purity confirmation requires tandem analytical methods:
Q. How can researchers screen this compound for preliminary biological activity?
Initial activity screening involves:
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases) using fluorescence-based or colorimetric substrates. IC₅₀ values are determined via dose-response curves.
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- SPR (Surface Plasmon Resonance) : To measure binding kinetics (ka/kd) with recombinant proteins .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and crystallographic structures?
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To resolve these:
- Perform DFT calculations (e.g., Gaussian 16) to model optimized geometries and compare with experimental NMR shifts .
- Use variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of methoxy groups) .
- Validate with 2D NOESY to identify spatial proximities absent in X-ray structures .
Q. How can reaction yields be optimized for sterically hindered intermediates?
Steric hindrance in the thieno-pyrazole core can reduce yields. Optimization strategies include:
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity via controlled heating .
- Protecting group strategies : Temporarily shield reactive amines (e.g., Boc groups) to prevent side reactions during coupling steps .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), CYP450 inhibition, and hERG cardiotoxicity risks.
- Molecular dynamics simulations : Analyze interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .
- DEREK Nexus : Rule-based toxicity screening for structural alerts (e.g., reactive thiophene rings) .
Data Analysis & Methodological Challenges
Q. How should researchers address batch-to-batch variability in biological assay results?
- Standardize protocols : Use internal controls (e.g., reference inhibitors) in each assay plate.
- QSAR modeling : Correlate structural variations (e.g., substituent electronegativity) with activity differences .
- LC-MS/MS : Quantify compound degradation products in storage to rule out batch contamination .
Q. What methodologies validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment.
- Click chemistry : Incorporate alkyne tags into the compound for pull-down assays and target identification via MS/MS .
- CRISPR-Cas9 knockouts : Confirm activity loss in target-deficient cell lines .
Stability & Storage
Q. What storage conditions prevent degradation of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
